Methyl 1-benzyl-3-(3-(dimethylamino)propoxy)-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 1-benzyl-3-(3-(dimethylamino)propoxy)-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a benzyl group, a dimethylamino propoxy group, and a carboxylate ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-3-(3-(dimethylamino)propoxy)-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the benzyl group: This step involves the alkylation of the pyrazole ring with benzyl halides in the presence of a base such as potassium carbonate.
Attachment of the dimethylamino propoxy group: This is typically done through nucleophilic substitution reactions using dimethylamino propyl halides.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-3-(3-(dimethylamino)propoxy)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethylamino propoxy groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
Methyl 1-benzyl-3-(3-(dimethylamino)propoxy)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-3-(3-(dimethylamino)propoxy)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-methylimidazolium chloride: Similar in structure but contains an imidazole ring instead of a pyrazole ring.
1-Benzyl-3-(3-(dimethylamino)propoxy)-1H-indazole: Contains an indazole ring, which is another type of nitrogen-containing heterocycle.
Uniqueness
Methyl 1-benzyl-3-(3-(dimethylamino)propoxy)-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C17H23N3O3 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
methyl 2-benzyl-5-[3-(dimethylamino)propoxy]pyrazole-3-carboxylate |
InChI |
InChI=1S/C17H23N3O3/c1-19(2)10-7-11-23-16-12-15(17(21)22-3)20(18-16)13-14-8-5-4-6-9-14/h4-6,8-9,12H,7,10-11,13H2,1-3H3 |
InChI Key |
SFKONXPMRJNMKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1=NN(C(=C1)C(=O)OC)CC2=CC=CC=C2 |
Origin of Product |
United States |
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